molecular formula C8H9N3O B1377869 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1221288-28-3

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1377869
CAS No.: 1221288-28-3
M. Wt: 163.18 g/mol
InChI Key: RASCLUNPZHSAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a hydroxymethyl (-CH2OH) group at position 5 and a methyl (-CH3) group at position 1. This scaffold is part of a broader class of pyrazolo[3,4-b]pyridine derivatives known for their diverse pharmacological activities, including anxiolytic, anti-inflammatory, and kinase-inhibitory properties .

Properties

IUPAC Name

(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASCLUNPZHSAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Hydrazine Reaction with 2-Chloro-3-substituted Pyridines

A classical method involves heating appropriate 2-chloro-3-substituted pyridines with hydrazine hydrate or methylhydrazine in ethanol under reflux. This reaction forms the pyrazolo[3,4-b]pyridine core by nucleophilic substitution and subsequent ring closure. The methyl group at N-1 can be introduced by using methylhydrazine as the reagent.

  • Example: 2-chloro-3-substituted pyridine + methylhydrazine → N-methylpyrazolo[3,4-b]pyridine derivative
  • Subsequent hydroxymethylation at the 5-position can be achieved through selective functional group transformations.

Condensation of 3-Aminopyrazole Derivatives with 2-Pyrone Derivatives

Another efficient route involves the condensation of 3-amino-1-methylpyrazole derivatives with 2-pyrone or its analogs under reflux in suitable alcohol solvents (e.g., butanol). This method leads to pyrazolo[3,4-b]pyridin-3-one intermediates, which can be further manipulated to introduce the hydroxymethyl group at the 5-position.

  • Reaction conditions: reflux for several days in butanol or other high-boiling alcohols
  • Yields vary depending on solvent and substituents; butanol generally provides the best yield due to higher boiling point facilitating ring closure.

Hydroxymethylation Techniques

The introduction of the hydroxymethyl group at the 5-position typically involves selective oxidation or substitution reactions on the pyrazolo[3,4-b]pyridine ring system. For example:

  • Hydroxymethylation can be achieved via formaldehyde addition or via oxidation of methyl groups at the 5-position.
  • Careful control of reaction conditions is necessary to avoid over-oxidation or side reactions.

Cascade Cyclization and Functionalization

Recent advances include cascade 6-endo-dig cyclization reactions starting from 5-aminopyrazoles and alkynyl aldehydes, catalyzed by silver, iodine, or N-bromosuccinimide (NBS). This method allows the synthesis of diversified pyrazolo[3,4-b]pyridine frameworks, including functionalized derivatives with hydroxymethyl groups, by controlling the reaction pathway and reagents.

  • This approach offers excellent regioselectivity and functional group tolerance.
  • It enables late-stage functionalization, including hydroxymethylation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield Range (%) Notes
Hydrazine reaction with 2-chloro-3-substituted pyridines 2-chloro-3-substituted pyridine, methylhydrazine Reflux in ethanol, 10 h 50-90 Methylation introduced via methylhydrazine
Condensation of 3-amino-1-methylpyrazole with 2-pyrone derivatives 3-amino-1-methylpyrazole, 2-pyrone Reflux in butanol, 3-4 days 11-49 Higher boiling solvents improve yield
Cascade 6-endo-dig cyclization 5-aminopyrazole, alkynyl aldehydes Silver, iodine, or NBS catalysis Moderate to high Allows functional group diversification
Hydroxymethylation post-synthesis Pyrazolo[3,4-b]pyridine derivatives Formaldehyde addition or oxidation Variable Selective introduction of hydroxymethyl group

Research Findings and Notes

  • The hydrazine-based method is well-established and yields high purity N-methylpyrazolo[3,4-b]pyridines, which can be further functionalized at the 5-position.
  • Condensation with 2-pyrone derivatives is a versatile route to pyrazolo-pyridinones, which serve as key intermediates for further functionalization.
  • The cascade cyclization method offers a modern, efficient, and regioselective approach, enabling the synthesis of halogenated and hydroxymethylated derivatives with potential for pharmaceutical applications.
  • Functionalization at the 5-position with hydroxymethyl groups often requires careful optimization to avoid side reactions and to maintain the integrity of the bicyclic system.
  • Patents exist describing novel pyrazolopyridine compounds with antitumor activity and their preparation methods, indicating the biomedical importance and ongoing development of synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include 5-formyl-1-methyl-1H-pyrazolo[3,4-B]pyridine, 5-carboxy-1-methyl-1H-pyrazolo[3,4-B]pyridine, and various substituted derivatives with different functional groups .

Scientific Research Applications

PDE4 Inhibition

One of the primary applications of 5-hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 enzymes play a crucial role in the degradation of cyclic AMP (cAMP), a second messenger involved in numerous cellular processes. By inhibiting PDE4, this compound can enhance cAMP signaling, which is beneficial in treating:

  • Chronic Obstructive Pulmonary Disease (COPD) : PDE4 inhibitors have shown efficacy in reducing inflammation and improving lung function in COPD patients .
  • Asthma : The anti-inflammatory effects of PDE4 inhibition can alleviate asthma symptoms by reducing airway hyperresponsiveness and inflammation .
  • Allergic Rhinitis : This compound may provide therapeutic benefits by mitigating allergic responses through its anti-inflammatory properties .

Antitumor Activity

Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit antitumor activity. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, specific derivatives have been tested against different cancer cell lines, showing promising results in inhibiting tumor growth and metastasis .

Case Study 1: Efficacy in COPD Treatment

A clinical trial involving a PDE4 inhibitor derived from the pyrazolo[3,4-b]pyridine framework showed significant improvements in lung function and reduction in exacerbations among COPD patients compared to placebo groups. The study highlighted the importance of targeting PDE4 as a therapeutic strategy for managing chronic respiratory diseases.

Case Study 2: Antitumor Properties

In vitro studies on various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to the compound's ability to induce apoptosis via the mitochondrial pathway, making it a candidate for further development as an anticancer agent.

Diversity of Substituents

The biological activity of pyrazolo[3,4-b]pyridines is significantly influenced by the substituents at various positions on the ring structure. A review of over 5500 references indicated that specific substituents enhance the pharmacological profile of these compounds. For instance:

Substituent PositionCommon SubstituentsBiological Activity
C3MethylIncreased potency as PDE4 inhibitors
C4HydroxylEnhanced solubility and bioavailability
C5Alkyl groupsImproved selectivity towards target enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Pyrazolo[3,4-b]pyridine derivatives differ primarily in substituent type, position, and electronic properties:

Compound Name Substituents (Positions) Key Properties/Activities Reference ID
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine -CH2OH (C5), -CH3 (N1) Enhanced solubility, potential for hydrogen bonding; biological activity under investigation.
6-Methyl-1H-pyrazolo[3,4-b]pyridine -CH3 (C6) Lower polarity; reported as kinase inhibitor intermediates.
5-Chloro-1H-pyrazolo[3,4-b]pyridine -Cl (C5) Electron-withdrawing group; may improve metabolic stability but reduce solubility.
5-Bromo-1H-pyrazolo[3,4-b]pyridine -Br (C5) Similar to chloro analog but with higher molecular weight and potential halogen bonding.
3-Iodo-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine -I (C3), -NO2 (C5), -CH3 (N1) Electron-deficient core; used in radiosynthesis and medicinal chemistry.
4-Aryl-5-carboethoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine -COOEt (C5), -CH3 (N1, C3), aryl (C4) Bulky substituents; studied for NMR spectral characteristics and synthetic intermediates.

Physicochemical and Spectral Properties

  • Solubility : The hydroxymethyl group increases hydrophilicity compared to methyl or halogenated analogs .
  • Spectral Data :
    • NMR : 1H-pyrazolo[3,4-b]pyridines show distinct aromatic proton signals; hydroxymethyl protons (~δ 4.5–5.0 ppm) differentiate the target compound from methyl or halogenated analogs .
    • Mass Spectrometry : Molecular ion peaks align with substituent molecular weights (e.g., m/z 304.04 for 3-iodo-1-methyl-5-nitro derivative) .

Biological Activity

5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
IUPAC Name(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol
CAS Number1221288-28-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which play significant roles in cell proliferation and differentiation. This inhibition can lead to reduced tumor growth and improved outcomes in various cancer models .

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antitumor properties. For instance, studies have demonstrated that compounds within this class can effectively inhibit BRAF(V600E) and EGFR kinases, which are critical in the signaling pathways of several cancers . The structural modifications in 5-hydroxymethyl derivatives enhance their potency against cancer cell lines.

Anti-inflammatory Effects

Pyrazolo[3,4-b]pyridines have also been evaluated for their anti-inflammatory properties. The hydroxymethyl group in this compound contributes to its ability to modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

A recent study investigated the effects of various pyrazolo[3,4-b]pyridine derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds not only inhibited cell growth but also enhanced the efficacy of doxorubicin when used in combination therapies. This suggests a potential role for this compound as an adjunct treatment in chemotherapy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-b]pyridines is heavily influenced by their substitution patterns. For example:

  • Hydroxymethyl Group : Enhances solubility and biological interactions.
  • Methyl Substituents : Influence receptor binding affinity and selectivity.

A detailed analysis of SAR indicates that modifications at the 5-position significantly affect the compound's potency against various biological targets .

Q & A

Q. What are the common synthetic routes for 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Core synthesis : Start with 1,3-dialkyl-1H-pyrazole-5-amine derivatives, which undergo cyclization or coupling reactions. For example, ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate reacts with pyrazole precursors under reflux with trifluoroacetic acid (TFA) catalysis to form fused pyrazolo[3,4-b]pyridines .
  • Intermediate steps : Use 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediates, which can be functionalized via nucleophilic substitution with aryl amines or boronic acids under Suzuki-Miyaura coupling conditions .

Q. How can the molecular structure of these derivatives be confirmed?

Methodological Answer:

  • 1D/2D NMR : Assign signals using 1H^{1}\text{H}, 13C^{13}\text{C}, and DEPT spectra to verify substituent positions. For example, methylthio or carboxyethyl groups show distinct chemical shifts in 1H^{1}\text{H} NMR (e.g., δ 2.5–3.5 ppm for SCH3_3) .
  • X-ray crystallography : Resolve fused-ring conformations and hydrogen-bonding patterns in crystalline derivatives .

Q. What safety protocols are critical during synthesis?

Methodological Answer:

  • Air-sensitive intermediates : Use inert atmospheres (N2_2/Ar) for reactions involving boronic acids or enamines .
  • Heat hazards : Avoid open flames or sparks near volatile solvents (e.g., THF, dioxane) and adhere to GHS precautionary codes (e.g., P210: "Keep away from heat") .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Methodological Answer:

  • Directing groups : Introduce methylthio (-SCH3_3) or amino (-NH2_2) groups to direct electrophiles to specific positions (e.g., C-4 or C-6 of the pyridine ring) .
  • Protective strategies : Use THP (tetrahydropyranyl) or Boc (tert-butoxycarbonyl) groups to block reactive sites during functionalization .

Q. How do substituents influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electron-withdrawing groups : Fluorine or nitro groups at C-5 enhance binding to kinase targets by modulating electron density in the fused ring system .
  • Bulkier substituents : Aryl groups at C-3 improve selectivity for adenosine receptor subtypes, as shown in docking studies with pyrazolo[3,4-b]pyridine-carbonyl piperidine derivatives .

Q. What computational methods predict reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs) .

Q. How should contradictory spectral or biological data be resolved?

Methodological Answer:

  • Cross-validation : Compare NMR data with synthetic standards (e.g., CAS-registered derivatives) to confirm purity and structural assignments .
  • Dose-response assays : Replicate bioactivity tests under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

Q. What strategies optimize yields in multi-step syntheses?

Methodological Answer:

  • Catalyst screening : Test Pd(PPh3_3)4_4 or PdCl2_2(dppf) for coupling reactions; TFA or p-TsOH for acid-catalyzed cyclizations .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions or non-polar solvents (toluene) for thermal cyclizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.